(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the class of indole derivatives This compound is characterized by the presence of bromine atoms and methyl groups attached to an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Condensation Reactions: The formation of the hydrazone linkage involves the condensation of the brominated indole derivative with hydrazine or a hydrazone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in organic electronics, photovoltaics, and other high-tech industries.
Mechanism of Action
The mechanism of action of (3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- **(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- **(3Z)-6-CHLORO-3-{2-[(3Z)-6-CHLORO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- **(3Z)-6-FLUORO-3-{2-[(3Z)-6-FLUORO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of this compound lies in its specific bromine substitution pattern and the presence of the hydrazone linkage. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-3-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)diazenyl]-5-methylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2N4O2/c1-7-3-9-13(5-11(7)19)21-17(25)15(9)23-24-16-10-4-8(2)12(20)6-14(10)22-18(16)26/h3-6,21,25H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMWTMLSKTOCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC3=C4C=C(C(=CC4=NC3=O)Br)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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